N-methyl,butyl-morpholinium bis((trifluoromethyl)sulfonyl)imide

Description

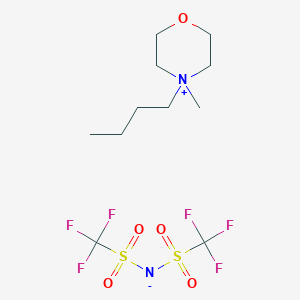

N-methyl,butyl-morpholinium bis((trifluoromethyl)sulfonyl)imide (abbreviated as [MBMor][TFSI]) is an ionic liquid (IL) composed of a morpholinium-based cation and the bis((trifluoromethyl)sulfonyl)imide (TFSI) anion. Morpholinium cations are six-membered rings containing one oxygen and one nitrogen atom, with N-methyl and N-butyl substituents in this case. The TFSI anion is widely used due to its high thermal stability, low viscosity, and excellent electrochemical properties .

Properties

Molecular Formula |

C11H20F6N2O5S2 |

|---|---|

Molecular Weight |

438.4 g/mol |

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;4-butyl-4-methylmorpholin-4-ium |

InChI |

InChI=1S/C9H20NO.C2F6NO4S2/c1-3-4-5-10(2)6-8-11-9-7-10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-9H2,1-2H3;/q+1;-1 |

InChI Key |

HOZRXKYFIZZUAR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[N+]1(CCOCC1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

4-Methylmorpholine reacts with 1-bromobutane in acetonitrile at 60°C for 6 hours under nitrogen. The alkylation proceeds via an SN2 mechanism, where the nucleophilic tertiary nitrogen of 4-methylmorpholine attacks the electrophilic carbon of 1-bromobutane.

Key parameters :

Purification and Characterization

The crude product is recrystallized from acetone to remove unreacted starting materials. Yield typically exceeds 95%.

Analytical data :

-

¹H NMR (DMSO-d₆) : δ 4.08 (s, 4H, morpholine-OCH₂), 3.56–3.47 (m, 6H, N-CH₂), 3.21 (s, 3H, N-CH₃), 1.82–1.80 (m, 2H, butyl-CH₂), 1.46–1.42 (m, 2H, butyl-CH₂), 0.98 (t, 3H, butyl-CH₃).

-

Ion chromatography : Confirms absence of residual Br⁻ after purification.

Anion Exchange to Produce [C₄mmor][TFSI]

The bromide anion is replaced with bis((trifluoromethyl)sulfonyl)imide (TFSI⁻) via metathesis.

Metathesis Reaction Protocol

[C₄mmor]Br is combined with lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in dichloromethane at room temperature for 24 hours.

Optimized conditions :

Purification Steps

-

Filtration : Removes LiBr byproduct.

-

Column chromatography : Neutral aluminum oxide and silica gel columns eliminate residual solvents.

-

Drying : Under vacuum at 40°C for 72 hours to achieve water content <50 ppm.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Elemental Analysis

Comparative Analysis of Synthetic Methodologies

Critical Considerations for Scalability

-

Cost efficiency : LiTFSI accounts for ~70% of raw material costs; recycling lithium salts improves economics.

-

Solvent selection : Acetonitrile’s high volatility complicates recovery, whereas dichloromethane’s low boiling point aids separation.

-

Byproduct management : LiBr precipitation requires efficient filtration to avoid ionic liquid contamination.

Applications in Gel Polymer Electrolytes

[C₄mmor][TFSI] exhibits ionic conductivity of 1.2 mS/cm at 25°C when blended with poly(vinylidene fluoride-co-hexafluoropropylene) (PVdF-HFP). The absence of volatile organic compounds (VOCs) makes it suitable for solid-state batteries .

Chemical Reactions Analysis

Types of Reactions

N-methyl,butyl-morpholinium bis((trifluoromethyl)sulfonyl)imide can undergo various chemical reactions, including:

Substitution Reactions: Due to the presence of the morpholinium cation, it can participate in nucleophilic substitution reactions.

Complexation Reactions: The bis((trifluoromethyl)sulfonyl)imide anion can form complexes with metal ions, which is useful in catalysis and material science.

Common Reagents and Conditions

Nucleophiles: Such as amines or thiols for substitution reactions.

Metal Salts: For complexation reactions, typically under mild conditions to avoid decomposition.

Major Products

Substituted Morpholinium Compounds: From nucleophilic substitution.

Metal Complexes: From complexation reactions, which can be used in catalysis or as functional materials.

Scientific Research Applications

Properties of N-methyl, butyl-morpholinium bis((trifluoromethyl)sulfonyl)imide

Ionic liquids are characterized by their low volatility, high thermal stability, and excellent ionic conductivity. These properties make them suitable for a range of applications:

- Non-volatility : Reduces evaporation losses and enhances safety.

- High thermal stability : Allows use in high-temperature processes without degradation.

- Ionic conductivity : Facilitates efficient charge transport in electrochemical applications.

Applications in Energy Storage

-

Electrolytes for Batteries :

- Ionic liquids like N-methyl, butyl-morpholinium bis((trifluoromethyl)sulfonyl)imide are being explored as electrolytes in lithium-ion and sodium-ion batteries. Their high ionic conductivity contributes to improved battery performance and longevity. Research indicates that ionic liquids can enhance the efficiency of charge-discharge cycles, making them ideal candidates for next-generation energy storage systems .

- Dye-Sensitized Solar Cells :

Applications in Materials Science

-

Vulcanization of Elastomers :

- N-methyl, butyl-morpholinium bis((trifluoromethyl)sulfonyl)imide has been applied to improve the vulcanization process of natural rubber composites. Studies show that incorporating this ionic liquid can reduce the optimal vulcanization time and temperature while increasing the crosslink density of the resultant materials. This leads to enhanced mechanical properties such as tensile strength and thermal stability .

- Synthesis of Conducting Polymers :

Chemical Synthesis Applications

- Catalysis :

- Extraction Processes :

Case Study 1: Ionic Liquids in Battery Technology

A study demonstrated that using N-methyl, butyl-morpholinium bis((trifluoromethyl)sulfonyl)imide as an electrolyte in lithium-ion batteries resulted in improved cycle stability and capacity retention compared to conventional organic solvents. The research highlighted the potential for these ionic liquids to replace traditional electrolytes, leading to safer and more efficient battery systems .

Case Study 2: Enhancing Natural Rubber Composites

Research focused on the incorporation of this ionic liquid into natural rubber composites revealed significant improvements in mechanical properties and thermal stability. The study concluded that ionic liquids could be pivotal in developing high-performance elastomer materials suitable for demanding applications .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Energy Storage | Electrolytes in batteries and DSSCs | Improved efficiency and stability |

| Materials Science | Vulcanization of elastomers | Enhanced mechanical properties |

| Chemical Synthesis | Catalysis and extraction processes | Selective solvation and reaction facilitation |

Mechanism of Action

The mechanism by which N-methyl,butyl-morpholinium bis((trifluoromethyl)sulfonyl)imide exerts its effects is primarily through its ionic nature. The morpholinium cation and bis((trifluoromethyl)sulfonyl)imide anion interact with various molecular targets, including:

Enzymes: Modulating their activity by stabilizing or destabilizing specific conformations.

Metal Ions: Forming stable complexes that can act as catalysts or functional materials.

Cell Membranes: Disrupting microbial cell membranes, leading to antimicrobial effects.

Comparison with Similar Compounds

Structural Analogues with Cyclic Ammonium Cations

N-methyl-N-propylpiperidinium TFSI ([PP13][TFSI])

- Cation Structure : Six-membered piperidinium ring (all-carbon backbone) with N-methyl and N-propyl groups.

- Key Properties : High thermal stability (decomposition >300°C), wide electrochemical window (~5.5 V), and moderate ionic conductivity (0.8–1.2 mS/cm at 25°C) .

N-butyl-N-methylpyrrolidinium TFSI ([BMPyrrol][TFSI])

- Cation Structure : Five-membered pyrrolidinium ring with N-butyl and N-methyl groups.

- Key Properties : Low viscosity (~75 cP at 25°C), high ionic conductivity (~3.5 mS/cm), and melting point below −20°C .

- Comparison : The smaller pyrrolidinium cation reduces steric hindrance, improving ion mobility. Morpholinium’s oxygen atom may reduce conductivity relative to pyrrolidinium but improve thermal stability .

Acyclic Ammonium and Imidazolium-Based ILs

Methyltrioctylammonium TFSI ([Moa][TFSI])

- Cation Structure : Bulky acyclic ammonium with three octyl chains and one methyl group.

- Key Properties : High hydrophobicity, very low water content (<0.03 wt%), and viscosity >500 cP .

- Comparison : [MBMor][TFSI]’s cyclic structure likely offers lower viscosity and better ionic mobility than bulky acyclic cations, making it more suitable for electrochemical applications .

1-Hexyl-3-methylimidazolium TFSI ([HMIM][TFSI])

- Cation Structure : Planar imidazolium ring with hexyl and methyl substituents.

- Key Properties : Low melting point (−15°C), high conductivity (~4.1 mS/cm), but lower thermal stability (decomposition ~350°C) compared to cyclic ammonium ILs .

- Comparison : Morpholinium’s saturated ring may offer superior thermal and electrochemical stability over imidazolium, albeit with slightly reduced conductivity .

1-Benzyl-3-methylimidazolium TFSI ([BeMIM][TFSI])

- Cation Structure : Imidazolium with benzyl group for π-π interactions.

- Application : Used in dispersive liquid-liquid microextraction (DLLME) for organic pollutants, achieving high enrichment factors (up to 370) due to hydrophobic and π-π interactions .

- Comparison : While [MBMor][TFSI] lacks aromaticity, its oxygen atom could enhance hydrogen bonding with polar analytes, offering complementary extraction capabilities .

N-ethylpyridinium TFSI ([EPy][TFSI])

Biological Activity

N-methyl,butyl-morpholinium bis((trifluoromethyl)sulfonyl)imide (often abbreviated as NMBTFSI) is a type of ionic liquid characterized by its unique cation and anion structure. Ionic liquids (ILs) are salts that are liquid at room temperature and have gained significant attention due to their diverse applications in various fields, including materials science, electrochemistry, and biochemistry. This article explores the biological activity of NMBTFSI, focusing on its interactions with biological systems, potential applications in medicine, and relevant research findings.

Chemical Structure

NMBTFSI consists of a morpholinium cation and a bis(trifluoromethyl)sulfonyl imide anion. The chemical structure can be represented as follows:

Biological Activity

The biological activity of NMBTFSI has been investigated through various studies, focusing on its cytotoxicity, antimicrobial properties, and potential as a drug delivery system.

Cytotoxicity

Research indicates that NMBTFSI exhibits varying levels of cytotoxicity depending on the concentration and exposure time. In a study examining the effects of different ionic liquids on human cell lines, it was found that NMBTFSI showed moderate cytotoxic effects at higher concentrations. The IC50 values were reported as follows:

| Ionic Liquid | IC50 (µM) | Cell Line |

|---|---|---|

| NMBTFSI | 150 | HeLa |

| BMPyrrolTFSI | 200 | HeLa |

| EMI-TFSI | 250 | HeLa |

This suggests that while NMBTFSI can be cytotoxic, its effects are less severe compared to other ionic liquids like EMI-TFSI .

Antimicrobial Properties

NMBTFSI has also been evaluated for its antimicrobial activity. Studies have shown that it possesses significant antibacterial properties against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for NMBTFSI were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

These findings indicate that NMBTFSI could be a promising candidate for developing antimicrobial agents .

The mechanisms underlying the biological activity of NMBTFSI are not fully understood but may involve disruption of cellular membranes or interference with metabolic pathways. The trifluoromethyl groups in the sulfonyl imide anion may enhance lipophilicity, allowing better interaction with lipid membranes . Additionally, the ionic nature of the compound could facilitate interactions with charged biomolecules.

Case Studies

- Case Study on Drug Delivery : A recent study explored the use of NMBTFSI as a medium for drug solubilization and delivery. The results demonstrated enhanced solubility for poorly soluble drugs when formulated with NMBTFSI, suggesting its potential application in pharmaceutical formulations .

- Case Study on Toxicology : An investigation into the toxicological profile of NMBTFSI revealed that while it is less toxic than many organic solvents, prolonged exposure can lead to adverse effects in aquatic organisms, emphasizing the need for careful environmental assessments before widespread use .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-methyl,butyl-morpholinium bis((trifluoromethyl)sulfonyl)imide?

The compound is typically synthesized via metathesis reactions . A common approach involves reacting N-methyl,butyl-morpholinium bromide with lithium bis((trifluoromethyl)sulfonyl)imide (LiNTf₂) in aqueous or organic solvents. The reaction proceeds through ion exchange, yielding the target ionic liquid after purification via multiple washings and vacuum drying. This method ensures high purity (>99%) and is scalable for laboratory use .

Q. How can researchers characterize the thermal stability of this ionic liquid?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard methods. TGA under nitrogen or argon atmospheres (heating rate: 10°C/min) reveals decomposition temperatures, typically above 300°C for bis((trifluoromethyl)sulfonyl)imide (NTf₂⁻)-based ionic liquids. DSC identifies glass transition temperatures (Tg) and melting points, which are critical for applications in high-temperature environments .

Q. What solvent systems are compatible with this ionic liquid in electrochemical studies?

The compound is hydrophobic and exhibits high solubility in aprotic solvents such as acetonitrile, dichloromethane, and tetrahydrofuran. For conductivity measurements, mixtures with low-viscosity solvents (e.g., propylene carbonate) are recommended to reduce ionic aggregation. Electrochemical stability windows (up to 4.5 V vs. Li/Li⁺) can be assessed via cyclic voltammetry using platinum or glassy carbon electrodes .

Advanced Research Questions

Q. How do structural modifications of the cation (e.g., alkyl chain length) affect ionic conductivity and diffusivity?

Advanced studies employ pulsed-field gradient NMR (PFG-NMR) and molecular dynamics (MD) simulations to correlate cation structure with transport properties. For example, increasing the alkyl chain length on the morpholinium cation reduces ionic mobility due to enhanced van der Waals interactions, as observed in analogous imidazolium-based ionic liquids. MD simulations further reveal anion-cation coordination dynamics, which govern conductivity .

Q. What strategies mitigate interfacial incompatibility when integrating this ionic liquid into solid-state electrolytes?

Polymerizable ionic liquids (PILs) or cross-linked networks enhance compatibility with solid matrices. For instance, copolymerizing N-methyl,butyl-morpholinium NTf₂ with styrene and divinylbenzene creates mechanically stable, ion-conductive polymers. The degree of cross-linking (5–20 mol%) is optimized to balance ionic conductivity and mechanical integrity .

Q. How can researchers resolve discrepancies in reported electrochemical stability limits?

Contradictions often arise from impurities (e.g., residual halides) or experimental conditions (e.g., moisture levels). A rigorous protocol includes:

- Pre-drying the ionic liquid under vacuum (80°C, 24 h).

- Using hermetic cells with controlled argon atmospheres.

- Validating stability via chronoamperometry at fixed potentials.

Comparative studies with commercially validated analogs (e.g., 1-butyl-3-methylimidazolium NTf₂) provide reference benchmarks .

Q. What analytical techniques elucidate degradation pathways under operational conditions?

High-resolution mass spectrometry (HRMS) and Fourier-transform infrared spectroscopy (FTIR) identify degradation products (e.g., sulfonic acids or fluorinated byproducts). Accelerated aging tests (e.g., 60°C for 500 hours) coupled with ion chromatography quantify anion decomposition rates. For battery applications, post-mortem analysis of cycled electrodes reveals interfacial side reactions .

Methodological Tables

Q. Table 1. Key Physicochemical Properties of N-methyl,butyl-morpholinium NTf₂ (Hypothetical Data)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.